molecular formula C13H17N3 B155211 4-(4-Aminobut-1-yl)aminoquinoline CAS No. 128454-90-0

4-(4-Aminobut-1-yl)aminoquinoline

Cat. No. B155211
M. Wt: 215.29 g/mol
InChI Key: DQBUXZKYRIJWKO-UHFFFAOYSA-N
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Description

4-(4-Aminobut-1-yl)aminoquinoline is a chemical compound with the molecular formula C13H17N3 . It is a derivative of 4-aminoquinoline, which is a form of aminoquinoline with the amino group at the 4-position of the quinoline . A variety of derivatives of 4-aminoquinoline are antimalarial agents useful in treating erythrocytic plasmodial infections .


Synthesis Analysis

The synthesis of 4-aminoquinolines, including 4-(4-Aminobut-1-yl)aminoquinoline, has been studied extensively. The high-temperature (180−250°C) synthesis of 4-aminoquinolines, including bisquinolines, by nucleophilic displacement was both fast and efficient . In search of new compounds able to retain the antimalarial activity of amodiaquine while circumventing quinone-imine metabolite toxicity, five 4-aminoquinolines that feature rings lacking hydroxyl groups in the side chain of the molecules and are thus incapable of generating toxic quinone-imines have been synthesized .


Molecular Structure Analysis

The molecular structure of 4-(4-Aminobut-1-yl)aminoquinoline is characterized by an aminoquinoline core with an amino group at the 4-position of the quinoline . The structure-activity relationships of bisquinolines, a potentially important group of novel antimalarial drugs, were studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Aminobut-1-yl)aminoquinoline include a density of 1.137g/cm3 and a boiling point of 409.037ºC at 760 mmHg .

Future Directions

The future therapeutic value of 4-aminoquinolines, including 4-(4-Aminobut-1-yl)aminoquinoline, is being considered . The emergence of severe adverse effects after prolonged prophylaxis with amodiaquine and the lack of cross-resistance of Plasmodium falciparum between chloroquine and amopyroquine, have led to a proposal for the use of intramuscular amopyroquine as an alternative for the treatment of chloroquine-resistant malaria .

properties

IUPAC Name

N'-quinolin-4-ylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-8-3-4-9-15-13-7-10-16-12-6-2-1-5-11(12)13/h1-2,5-7,10H,3-4,8-9,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBUXZKYRIJWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590569
Record name N~1~-(Quinolin-4-yl)butane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminobut-1-yl)aminoquinoline

CAS RN

128454-90-0
Record name N~1~-(Quinolin-4-yl)butane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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